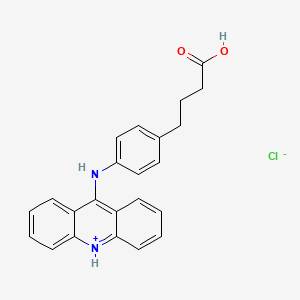

4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a compound with a wide range of applications in various scientific fields. The presence of the acridine moiety in its structure makes it particularly interesting for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride typically involves the reaction of 9-aminoacridine with 4-bromobutyric acid. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Key Steps:

-

Acridine Derivative Preparation : The acridine moiety (9-acridinylamine) is synthesized through cyclization of diphenylamine derivatives under acidic conditions.

-

Coupling Reaction : The acridine derivative is coupled with 4-(p-aminophenyl)butyric acid via an amide bond formation. This step employs carbodiimide-based coupling agents (e.g., DCC or EDC) in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

-

Hydrochloride Salt Formation : The free base is treated with hydrochloric acid to yield the water-soluble hydrochloride salt, enhancing stability and solubility .

Table 1: Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent | Temperature | Time |

|---|---|---|---|---|

| Acridine Preparation | H₂SO₄, HNO₃ | H₂O/Acetic Acid | 80–100°C | 6–8 hrs |

| Amide Coupling | EDC, Triethylamine | DMF/DCM | 0–25°C | 12–24 hrs |

| Salt Formation | HCl (gaseous or aqueous) | Ethanol/H₂O | RT | 1–2 hrs |

Reaction Mechanisms and Kinetics

The amide coupling reaction follows a nucleophilic acyl substitution mechanism:

-

Activation : The carboxyl group of 4-(p-aminophenyl)butyric acid reacts with EDC to form an O-acylisourea intermediate.

-

Nucleophilic Attack : The amino group of the acridine derivative attacks the activated carbonyl, displacing the EDC-urea byproduct and forming the amide bond.

-

Proton Transfer : Triethylamine acts as a base, neutralizing HCl generated during the reaction and driving the equilibrium toward product formation.

Kinetic Considerations :

-

Reaction efficiency depends on solvent polarity (DMF > DCM for polar transition states).

-

Excess coupling agents (2–3 eq.) are used to compensate for side reactions, such as hydrolysis of the activated intermediate.

Analytical Monitoring

Purity and reaction progress are monitored using chromatographic techniques:

Table 2: Analytical Parameters

| Method | Stationary Phase | Mobile Phase | Detection | Key Observations |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane (3:7) | UV (254 nm) | Rf = 0.42 (product spot) |

| High-Performance Liquid Chromatography (HPLC) | C18 Column | Acetonitrile/H₂O (0.1% TFA) | UV-Vis (280 nm) | Retention time = 8.2 min |

Stability and Degradation Pathways

The compound exhibits sensitivity to:

-

Hydrolysis : The amide bond may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions, regenerating the parent acid and amine .

-

Photodegradation : Exposure to UV light induces decomposition of the acridine ring, necessitating storage in amber vials.

Degradation Products Identified:

Functional Group Reactivity

The molecule contains three reactive sites:

Scientific Research Applications

Cancer Therapy

4-Phenylbutyric acid has demonstrated significant potential in cancer treatment:

- Inhibition of Tumor Growth : Studies have shown that 4-PBA can inhibit the growth of various cancer cell lines, including gastric carcinoma cells. In vitro experiments indicated that treatment with 4-PBA led to cell cycle arrest and apoptosis in these cells .

- Mechanism of Action : The compound acts by modulating the expression of genes involved in cell proliferation and apoptosis. Its role as an HDAC inhibitor allows it to alter chromatin structure and gene expression profiles associated with tumor growth .

Neuroprotection

4-Phenylbutyric acid has been investigated for its neuroprotective effects:

- Retinal Protection : Research indicates that 4-PBA can suppress endoplasmic reticulum (ER) stress, which is implicated in neurodegenerative diseases. In animal models, it has been shown to protect retinal neurons from light-induced damage .

- Mechanism : By inhibiting ER stress pathways, 4-PBA helps maintain cellular homeostasis and prevents apoptosis in neuronal cells .

Viral Infections

Recent studies have explored the efficacy of 4-PBA against viral infections:

- Inhibition of Virus Replication : 4-PBA has been shown to inhibit the replication of various viruses, including Japanese Encephalitis Virus (JEV) and African swine fever virus (ASFV). It disrupts virus-induced hypo-acetylation of histones, which is crucial for viral replication .

- Therapeutic Potential : The ability to modulate the immune response and reduce inflammation makes 4-PBA a candidate for therapeutic strategies against viral infections .

Cancer Research Case Study

A study conducted on human gastric carcinoma cells demonstrated that varying concentrations of 4-PBA significantly inhibited cell proliferation in a dose-dependent manner. The research utilized flow cytometry to analyze cell cycle distribution and confirmed that treatment with 4-PBA led to G1 phase arrest .

Neuroprotection Case Study

In an experiment assessing retinal protection, mice treated with 4-PBA exhibited reduced markers of ER stress following exposure to damaging light levels compared to control groups. This suggests that 4-PBA may be effective in preserving visual function under stress conditions .

Data Tables

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Therapy | HDAC inhibition | Inhibits growth of gastric carcinoma cells |

| Neuroprotection | ER stress inhibition | Protects retinal neurons from light-induced damage |

| Viral Infections | Disruption of viral replication | Inhibits JEV and ASFV replication |

Mechanism of Action

The mechanism of action of 4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride involves its interaction with biological molecules such as DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA and leading to various biological effects. This intercalation can inhibit DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

4-Phenylbutyric acid: A compound with similar structural features but lacking the acridine moiety.

4-(p-(9-Acridinylamino)phenyl)butyramide: A closely related compound with an amide group instead of a carboxylic acid group.

Uniqueness

4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is unique due to the presence of the acridine moiety, which imparts specific biological activities such as DNA intercalation. This makes it particularly valuable in research focused on DNA interactions and potential anticancer therapies .

Biological Activity

4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride, is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

4-(p-(9-Acridinylamino)phenyl)butyric acid is a derivative of acridine, which is known for its antitumor properties. The compound functions primarily as a histone deacetylase (HDAC) inhibitor, influencing gene expression and cellular processes associated with cancer progression.

The primary mechanism through which 4-(p-(9-Acridinylamino)phenyl)butyric acid exerts its biological effects includes:

- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound promotes the acetylation of histones, leading to a more open chromatin structure and increased transcription of tumor suppressor genes.

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

Biological Activity Overview

The biological activities of 4-(p-(9-Acridinylamino)phenyl)butyric acid have been documented in several studies. Below is a summary table highlighting key findings from various research articles.

Study 1: Cytotoxic Activity Against Cancer Cells

In a study examining the cytotoxic effects of 4-(p-(9-Acridinylamino)phenyl)butyric acid on various cancer cell lines, it was found that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation. The results suggested that this compound could be an effective agent against tumors resistant to conventional therapies.

Study 2: Cardio-Protective Effects

Another research focused on the cardio-protective effects of the compound in a rat model of myocardial infarction induced by isoproterenol. The administration of 4-(p-(9-Acridinylamino)phenyl)butyric acid resulted in improved hemodynamic parameters and reduced inflammatory responses, highlighting its potential as a therapeutic agent beyond oncology .

Properties

CAS No. |

66147-36-2 |

|---|---|

Molecular Formula |

C23H21ClN2O2 |

Molecular Weight |

392.9 g/mol |

IUPAC Name |

4-[4-(acridin-10-ium-9-ylamino)phenyl]butanoic acid;chloride |

InChI |

InChI=1S/C23H20N2O2.ClH/c26-22(27)11-5-6-16-12-14-17(15-13-16)24-23-18-7-1-3-9-20(18)25-21-10-4-2-8-19(21)23;/h1-4,7-10,12-15H,5-6,11H2,(H,24,25)(H,26,27);1H |

InChI Key |

NGOADTKISQPERO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)CCCC(=O)O.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.